3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine
CAS No.: 321430-93-7
Cat. No.: VC4309148
Molecular Formula: C15H11ClF3NS
Molecular Weight: 329.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321430-93-7 |
|---|---|
| Molecular Formula | C15H11ClF3NS |
| Molecular Weight | 329.77 |
| IUPAC Name | 3-chloro-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C15H11ClF3NS/c16-13-9-12(15(17,18)19)10-20-14(13)21-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |
| Standard InChI Key | ATSCKNHTLDUOCK-QPJJXVBHSA-N |
| SMILES | C1=CC=C(C=C1)C=CCSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the pyridine class. It features a trifluoromethyl group and a phenylpropenylsulfanyl moiety attached to a chlorinated pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science, although specific uses are not widely documented in the available literature.
Synthesis and Preparation
The synthesis of 3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution, cross-coupling reactions, or condensation reactions.
3.2. Materials Science
In materials science, pyridine derivatives are explored for their optical and electronic properties. The presence of a trifluoromethyl group can influence these properties by altering the molecular structure's electron density.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume